molecular formula C10H13N3O3S B2625928 1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide CAS No. 1448067-21-7

1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

Cat. No. B2625928
CAS RN: 1448067-21-7
M. Wt: 255.29
InChI Key: AOFBGHYXONFITR-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide, also known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidine carboxamides and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Studies on related azetidine derivatives and pyridine-containing compounds have demonstrated significant synthetic and pharmacological interest. For instance, the synthesis and evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have shown potential antidepressant and nootropic activities, suggesting the utility of azetidine cores in central nervous system (CNS) active agents (Thomas et al., 2016). Similarly, novel synthesis approaches for sulfonyl azides, which share the sulfonyl functional group with the compound of interest, have been developed for use in radical azidation and cyclization reactions, highlighting the versatility of these functional groups in synthetic chemistry (Widyan, 2021).

Biological Activities and Applications

The incorporation of azetidine and pyridine moieties into drug-like molecules has been explored for various therapeutic applications. The synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities suggest that azetidine derivatives can contribute to the development of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014). Additionally, compounds containing pyridine and sulfonyl groups have been studied for their potential as neutrophil elastase inhibitors, offering insights into the development of treatments for inflammatory diseases and conditions associated with neutrophil activity (Stevens et al., 2011).

properties

IUPAC Name

1-methylsulfonyl-N-pyridin-3-ylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-17(15,16)13-6-8(7-13)10(14)12-9-3-2-4-11-5-9/h2-5,8H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFBGHYXONFITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

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